molecular formula C12H15ClO2 B8509530 (4-Chloro-phenyl)-(tetrahydro-pyran-2-yl)-methanol

(4-Chloro-phenyl)-(tetrahydro-pyran-2-yl)-methanol

Cat. No. B8509530
M. Wt: 226.70 g/mol
InChI Key: UZXRLPQDUFBUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481733B2

Procedure details

To a stirred solution of tetrahydro-pyran-2-carbaldehyde (114.00 mg, 1.00 mmol) in THF (10 mL) was added 4-chlorophenylmagnesium bromide (1.0 M in diethyl ether, 1.5 mL, 1.50 mmol) at −78° C. The mixture was stirred at −78° C. for 2 hrs. The solvent was then removed under reduced pressure and the resulting residue was purified by a flash chromatography (eluting with 20% AcOEt in Hexane).
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH:7]=[O:8].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([Mg]Br)=[CH:12][CH:11]=1>C1COCC1>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH:7]([CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][O:1]2)[OH:8])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
114 mg
Type
reactant
Smiles
O1C(CCCC1)C=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a flash chromatography (eluting with 20% AcOEt in Hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C(O)C1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.